molecular formula C24H22ClN3O2 B15098205 4-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

4-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

Cat. No.: B15098205
M. Wt: 419.9 g/mol
InChI Key: BSUJEONOJKHZAW-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative characterized by a bicyclic 5,6,7,8-tetrahydroquinazolin-5-one core substituted with a 4-(propan-2-yl)phenyl group at position 7 and a 4-chlorobenzamide moiety at position 2.

Properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

4-chloro-N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C24H22ClN3O2/c1-14(2)15-3-5-16(6-4-15)18-11-21-20(22(29)12-18)13-26-24(27-21)28-23(30)17-7-9-19(25)10-8-17/h3-10,13-14,18H,11-12H2,1-2H3,(H,26,27,28,30)

InChI Key

BSUJEONOJKHZAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the chloro and benzamide groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols

Biological Activity

4-Chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is a complex organic compound that belongs to the quinazoline family. Its unique chemical structure includes a quinazoline core and various functional groups, which contribute to its diverse biological activities. This article will explore the compound's biological activity, including its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C24H22ClN3O2
  • Molecular Weight : 419.9 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Compounds featuring the quinazoline structure are known for their broad spectrum of biological activities. This specific compound has been investigated for several pharmacological effects:

  • Antibacterial Activity :
    • Studies indicate that quinazoline derivatives exhibit significant antibacterial properties against various bacterial strains.
    • A related study noted moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease.
    • For instance, compounds similar to this one demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard reference drugs .
  • Cytotoxicity :
    • Recent research has identified quinazoline hybrids as cytotoxic agents against glioblastoma cell lines, suggesting potential applications in cancer therapy .

Antibacterial Activity

A study conducted on synthesized quinazoline derivatives evaluated their antibacterial efficacy using standard methods. The results are summarized in the following table:

Compound NameBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound ASalmonella typhi153.5
Compound BBacillus subtilis182.1
Compound CEscherichia coli105.0

The data indicates that the tested compounds exhibit varying degrees of antibacterial activity, with some being particularly effective against Gram-negative bacteria.

Enzyme Inhibition Studies

The evaluation of enzyme inhibition was performed using established protocols for AChE and urease:

  • AChE Inhibition Assay :
    • The assay involved measuring the absorbance change at 405 nm after incubating with a substrate.
    • Eserine was used as a positive control, demonstrating significant inhibition.
  • Urease Inhibition Assay :
    • The compound showed promising results as a urease inhibitor with IC50 values comparable to existing medications.

Case Studies

Several case studies highlight the therapeutic potential of quinazoline derivatives:

  • Study on Glioblastoma :
    • A novel quinazoline-triazole hybrid was found to inhibit glioblastoma cell proliferation effectively.
    • The study reported that these compounds induced apoptosis in cancer cells via mitochondrial pathways .
  • Antimicrobial Resistance :
    • Research focused on developing new derivatives to combat antimicrobial resistance highlighted the effectiveness of quinazoline-based compounds in overcoming resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound shares a tetrahydroquinazolinone core with derivatives in the evidence. Key structural variations among analogs include:

Compound Name Substituent at Position 7 Substituent at Position 2 Evidence ID
4-Chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide 4-(Propan-2-yl)phenyl 4-Chlorobenzamide [3, 5]
N-{5-Oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide 4-(Propan-2-yl)phenyl Naphthalene-1-carboxamide [3]
7-(2-Chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one 2-Chlorophenyl Piperazine-carboxylate [5]
Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate (E)-2-Phenylethenyl Piperazine-ethyl carboxylate [5]

Key Observations :

  • Position 7 Substituents : The isopropylphenyl group in the target compound is less polar than the alkoxy-substituted phenyl groups in (e.g., butoxy, pentyloxy) but more sterically hindered than the styryl group in .
  • Position 2 Modifications : Replacing the 4-chlorobenzamide with naphthalenecarboxamide () introduces a bulkier aromatic system, likely enhancing π-π stacking but reducing solubility .
Electronic and Physicochemical Properties
  • Hydrogen Bonding : The benzamide’s carbonyl group provides hydrogen-bond acceptor sites, similar to piperazine derivatives in but distinct from naphthalenecarboxamide’s extended conjugated system .
Noncovalent Interaction Analysis (Theoretical Insights)

Computational studies using tools like Multiwfn () and noncovalent interaction (NCI) analysis () would predict:

  • Stronger van der Waals interactions for the isopropyl group compared to linear alkoxy chains due to branched hydrophobicity .
  • Steric clashes in naphthalenecarboxamide derivatives, reducing binding pocket compatibility compared to benzamide analogs .

Research Findings and Implications

  • Synthetic Accessibility : The isopropylphenyl group may simplify synthesis compared to styryl or piperazine-linked derivatives, which require multi-step coupling .

Q & A

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro, benzamide groups) and scaffold integrity. Key signals: aromatic protons (δ 7.2–8.1 ppm), tetrahydroquinazolinone carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Detect characteristic amide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₅H₂₂ClN₃O₂) and isotopic patterns .
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O/N motifs) for absolute configuration .

Advanced: How to resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer :
Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) may arise from:

  • Tautomerism : The tetrahydroquinazolinone scaffold can exhibit keto-enol tautomerism; stabilize with deuterated DMSO for NMR .
  • Impurity Interference : Re-purify via preparative HPLC (C18 column, MeOH:H₂O gradient) and re-analyze .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to identify conformational exchange broadening .
  • Computational Validation : Compare experimental data with DFT-calculated NMR/IR spectra (software: Gaussian, ORCA) .

Basic: What are the primary biochemical targets of this compound?

Methodological Answer :
Similar quinazolinone-benzamide hybrids target:

  • Enzymes : Acetyl-CoA carboxylase (ACC) and phosphopantetheinyl transferases (PPTases), critical for bacterial fatty acid synthesis .
  • Assays :
    • In Vitro: Fluorescence-based PPTase inhibition assays (IC₅₀ determination) .
    • Microbiological: Minimum inhibitory concentration (MIC) testing against Gram-positive pathogens (e.g., S. aureus) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

  • Scaffold Modifications : Synthesize derivatives with variations at the 4-chloro (e.g., Br, CF₃), benzamide (e.g., nitro, methoxy), and isopropylphenyl groups .
  • Biological Testing : Parallel screening against enzyme targets (e.g., ACC) and whole-cell assays to correlate substituents with potency .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses and guide rational design .

Basic: What are the stability considerations for long-term storage?

Q. Methodological Answer :

  • Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions; avoid aqueous buffers (store in anhydrous DMSO at −20°C) .
  • Light Sensitivity : Protect from UV exposure (use amber vials) due to aromatic chloro groups .
  • Purity Monitoring : Regular HPLC checks (C18 column, 254 nm) to detect decomposition products .

Advanced: How to assess intermolecular interactions in co-crystals with target enzymes?

Q. Methodological Answer :

  • Co-Crystallization : Soak apo-protein crystals (e.g., PPTase) with 1–5 mM compound in reservoir solution (20% PEG 3350, pH 7.4) .
  • X-Ray Diffraction : Resolve at ≤2.0 Å resolution to map hydrogen bonds (e.g., amide N–H⋯O=C) and hydrophobic contacts (isopropylphenyl with enzyme pockets) .
  • Thermal Shift Assays : Monitor protein melting temperature (ΔTm) changes via DSF to quantify binding affinity .

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